Amlodipine adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amlodipine adipate is a medication used to lower blood pressure and prevent chest pain.
Scientific Research Applications
Antihypertensive Effects
Amlodipine adipate, a new salt formulation of amlodipine, has been studied for its antihypertensive effects. Clinical trials have shown that amlodipine adipate effectively reduces blood pressure in patients with mild to moderate hypertension, with efficacy comparable to amlodipine besylate (Lee et al., 2005). Additionally, studies in rat models have confirmed its potent and long-lasting antihypertensive properties (Lee et al., 2004).
Pharmacokinetics and Pharmacodynamics
Research focusing on pharmacokinetics and pharmacodynamics has compared amlodipine adipate with other amlodipine formulations. A study comparing the fixed-dose combination of amlodipine adipate/valsartan with amlodipine besylate/valsartan found bioequivalence and no significant differences in safety assessments (Nam et al., 2015).
Effects on Cognitive Functioning and Oxidative Stress
Amlodipine has been evaluated for its potential effects on cognitive functioning and oxidative stress. In a study involving cocaine-dependent individuals, amlodipine did not show measurable benefits in cognitive functioning (Turner et al., 2009). Additionally, amlodipine's role in reducing oxidative stress in the brain was studied in stroke-prone rats, demonstrating antioxidant effects (Hirooka et al., 2006).
Anti-Inflammatory Mechanisms
A study on endothelial cell dysfunction induced by irreversibly glycated LDL revealed that amlodipine might improve endothelial dysfunction through antioxidant and anti-inflammatory mechanisms (Toma et al., 2011).
Influence on Coronary Atherosclerosis
Amlodipine's effect on coronary atherosclerosis progression was assessed in the PREVENT trial, which did not show a significant effect on angiographic progression of coronary atherosclerosis (Pitt et al., 2000).
Interaction with Antibiotics
The interaction between amlodipine and antibiotics, specifically ampicillin, was investigated, showing that antibiotic intake might increase the bioavailability of amlodipine by suppressing gut microbial metabolic activities (Yoo et al., 2016).
properties
CAS RN |
526216-43-3 |
---|---|
Product Name |
Amlodipine adipate |
Molecular Formula |
C26H35ClN2O9 |
Molecular Weight |
555 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hexanedioic acid |
InChI |
InChI=1S/C20H25ClN2O5.C6H10O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-5(8)3-1-2-4-6(9)10/h5-8,17,23H,4,9-11,22H2,1-3H3;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
BGXVCBNVNUORTP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(CCC(=O)O)CC(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(CCC(=O)O)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amlodipine adipate, CJ 11828, CJ11828, CJ-11828 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.